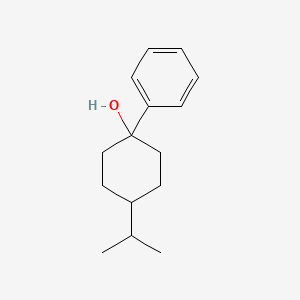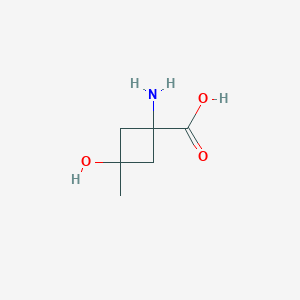
4-(Piperidin-4-YL)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-YL)pyrimidine hydrochloride is a chemical compound that features a pyrimidine ring substituted with a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-YL)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method includes the use of platinum catalysts to achieve high reaction selectivity and minimize impurities . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized catalysts and continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-YL)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-(Piperidin-4-YL)pyrimidine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-YL)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like 4-piperidine butyric acid hydrochloride and 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride share structural similarities with 4-(Piperidin-4-YL)pyrimidine hydrochloride
Pyrimidine derivatives: Other pyrimidine-based compounds, such as fluorouracil and tyrosine kinase inhibitors, also exhibit significant biological activities.
Uniqueness
This compound is unique due to its specific combination of the piperidine and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in drug design and development, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H14ClN3 |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-piperidin-4-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c1-4-10-5-2-8(1)9-3-6-11-7-12-9;/h3,6-8,10H,1-2,4-5H2;1H |
InChI Key |
QQRSCEHCDLGYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15260509.png)






![8-Methyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15260561.png)
![4-Amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15260571.png)
![tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate](/img/structure/B15260573.png)
![4-{[(Benzyloxy)carbonyl]amino}-1-methylpiperidine-4-carboxylic acid](/img/structure/B15260582.png)

![4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15260584.png)

